REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+]([C:17]1[CH:18]=[C:19]([C:25]#[N:26])[C:20](=[CH:23][CH:24]=1)[C:21]#[N:22])([O-])=O.C(=O)([O-])[O-].[K+].[K+]>Cl>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([O:13][C:17]3[CH:18]=[C:19]([C:25]#[N:26])[C:20](=[CH:23][CH:24]=3)[C:21]#[N:22])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
45.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 90° C. for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated under nitrogen
|
Type
|
CUSTOM
|
Details
|
(progress of reaction can be monitored by TLC)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The product precipitated out as a pale brown powder
|
Type
|
FILTRATION
|
Details
|
The powder was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 150° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(OC=2C=C(C(C#N)=CC2)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |